Methoctramine free base
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N4O2/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMBYDYUVKEZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960286 | |
| Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104807-40-1, 3967-44-0 | |
| Record name | N1,N8-Bis[6-[[(2-methoxyphenyl)methyl]amino]hexyl]-1,8-octanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104807-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoctramine free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104807401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHOCTRAMINE FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVJ76B897D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Intrinsic Receptor Interactions of Methoctramine
Overview of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Subtypes and Their Molecular Characteristics
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are crucial for numerous physiological functions. numberanalytics.combenthamscience.com Activated by the neurotransmitter acetylcholine, these receptors are classified into five subtypes, M1 through M5, each with distinct tissue distributions and signaling mechanisms. numberanalytics.combenthamscience.com
Gq/11-Coupled mAChRs (M1, M3, M5) and Associated Intracellular Pathways
The M1, M3, and M5 receptor subtypes are known to couple to the Gq/11 family of G proteins. cas.cznih.govmdpi.com Activation of these receptors by an agonist leads to the stimulation of phospholipase C (PLC). numberanalytics.combenthamscience.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). numberanalytics.comnih.govtdx.cat IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). numberanalytics.comtdx.cat The subsequent increase in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC). numberanalytics.comtdx.cat This signaling cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction and glandular secretion. numberanalytics.comtdx.cat
Gi/o-Coupled mAChRs (M2, M4) and Associated Intracellular Pathways
The M2 and M4 receptor subtypes preferentially couple to the Gi/o family of G proteins. cas.cznih.govmdpi.com Upon activation, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). numberanalytics.combenthamscience.com This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). numberanalytics.com Furthermore, the βγ-subunits released from the Gi/o protein can directly activate G protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane. benthamscience.comnih.gov This inhibitory pathway is prominent in cardiac tissue, where M2 receptor activation slows the heart rate. wikipedia.orgcas.cz
Methoctramine's Receptor Binding Profile and Selectivity
Methoctramine (B27182) is well-characterized as a selective antagonist of mAChRs, with a pronounced preference for the M2 subtype. wikipedia.orgnih.gov This selectivity is a key feature of its pharmacological profile and has been demonstrated across various species and cell lines. researchgate.netpsu.educaymanchem.com
High Affinity and Selectivity for Muscarinic M2 Receptors Across Species and Cell Lines
Methoctramine exhibits a high affinity for M2 receptors, a characteristic that has been consistently observed in numerous studies. nih.govresearchgate.netpsu.educaymanchem.comresearchgate.net Research indicates that its high-affinity binding to M2 receptors involves a unique mechanism of simultaneous interaction with both the orthosteric (primary) binding site and an allosteric (secondary) binding site. researchgate.netnih.govcas.cz This dual interaction is thought to be a key determinant of its high potency and selectivity for the M2 receptor subtype. researchgate.netnih.gov
The affinity of methoctramine for the M2 receptor has been quantified using various pharmacological parameters. In Chinese Hamster Ovary (CHO-K1) cell membranes expressing human muscarinic receptors, methoctramine displayed a high affinity for the M2 receptor with an IC50 value of 6.1 nM. caymanchem.comcaymanchem.comglpbio.com Functional studies in guinea pig atria, a tissue rich in M2 receptors, have reported pA2 values for methoctramine ranging from 7.74 to 7.93, indicating potent competitive antagonism. nih.gov Radioligand binding studies have further solidified these findings, with pKi values for methoctramine at the M2 receptor being consistently high. For instance, in rat heart homogenates, a pKi of 7.9 has been reported. psu.edu In another study using bovine tracheal smooth muscle, the pKi for methoctramine at the M2 receptor was determined to be 8.00. nih.gov
Table 1: Quantitative Affinity Data of Methoctramine for the M2 Muscarinic Receptor
The selectivity of methoctramine for the M2 receptor over other muscarinic subtypes is a defining characteristic. researchgate.netpsu.educaymanchem.com In CHO-K1 cells, its affinity for the M2 receptor (IC50 = 6.1 nM) is significantly higher than for M1 (IC50 = 92 nM), M3 (IC50 = 770 nM), M4 (IC50 = 260 nM), and M5 (IC50 = 217 nM) receptors. caymanchem.comcaymanchem.comglpbio.com This translates to a selectivity ratio of approximately 15-fold for M2 over M1, 126-fold over M3, 43-fold over M4, and 36-fold over M5.
Studies have shown that the lower affinity of methoctramine for the M3 receptor is due to an impaired interaction with the allosteric binding site. researchgate.netnih.gov Specifically, a hydrogen bond within the M3 receptor structure hinders methoctramine's ability to bind to this secondary site, resulting in low-affinity binding. researchgate.netnih.gov While methoctramine also shows some affinity for the M4 receptor, it is considerably lower than its affinity for the M2 receptor. physiology.orgnih.gov Its affinity for the M5 receptor is also comparatively low. caymanchem.comcaymanchem.com
Table 2: Comparative Affinity (IC50) and Selectivity of Methoctramine for Muscarinic Receptor Subtypes
Table 3: Compound Names Mentioned in the Article
Quantitative Receptor Affinity Data (e.g., IC50, pA2, pKi values) for M2 Receptor Subtype
Characterization of Orthosteric and Allosteric Binding Mechanisms
Methoctramine's interaction with muscarinic acetylcholine receptors is complex, involving more than simple competitive antagonism at the primary binding site. Research has revealed that its unique selectivity and binding characteristics arise from its ability to engage with both the orthosteric and allosteric sites of the receptor. nih.govnih.gov
Methoctramine is characterized as a bitopic or dualsteric antagonist. nih.govresearchgate.net Its high-affinity binding to M2 muscarinic receptors is achieved through a simultaneous interaction with both the orthosteric binding site—the primary site for the endogenous ligand acetylcholine—and a distinct allosteric binding site. nih.govresearchgate.nettacr.czcas.cz This dual engagement is a key determinant of its M2-selective profile. nih.govcas.cz The allosteric binding site involved in this interaction is located on the extracellular domain of the receptor, specifically between the second and third extracellular loops. nih.govresearchgate.netresearchgate.net Molecular dynamics simulations and fluorescence energy transfer studies have confirmed this hypothesis, showing the methoctramine molecule is large enough to span the distance and occupy both sites concurrently. nih.govresearchgate.netcas.cz
At higher concentrations, methoctramine exhibits distinct allosteric properties. nih.govcas.czwikipedia.org Even when the orthosteric site is already occupied by another ligand, such as the radiolabeled antagonist N-methylscopolamine (NMS), methoctramine can still bind to the allosteric site. nih.govresearchgate.netresearchgate.net In this scenario, methoctramine binds with low affinity solely to the allosteric site. nih.govresearchgate.netcas.cz This binding physically obstructs the exit path for the orthosteric ligand, effectively "trapping" it in its binding pocket. nih.govresearchgate.netcas.cz This mechanism is evident in kinetic experiments, where high concentrations of methoctramine significantly slow the dissociation rate of [3H]N-methylscopolamine from M2 receptors. nih.govresearchgate.net
Specific amino acid residues are crucial for methoctramine's allosteric interaction. At the M2 receptor, methoctramine's binding to the allosteric site primarily involves an interaction with Glutamate (B1630785) 175 (E175), located in the second extracellular loop. nih.govnih.govresearchgate.netcas.czresearchgate.net
The difference in methoctramine's affinity between receptor subtypes has also been traced to key residues. The lower affinity of methoctramine for the M3 receptor subtype is attributed to an impaired interaction with the allosteric site. nih.govresearchgate.net In M3 receptors, Lysine (B10760008) 523 (K523) in the third extracellular loop forms a hydrogen bond with Glutamate 219 (E219) in the second extracellular loop. nih.govresearchgate.netcas.cz This interaction is believed to create a conformation that hinders methoctramine's ability to bind to the allosteric site, thus explaining its lower affinity for M3 compared to M2 receptors. nih.govresearchgate.netcas.czresearchgate.net
Allosteric Properties at Higher Ligand Concentrations
Elucidation of Muscarinic Receptor Heterogeneity Through Methoctramine Binding Studies
Methoctramine has been an important pharmacological tool for revealing the heterogeneity of muscarinic receptors, particularly the M2 subtype, within tissues previously thought to contain a uniform receptor population. nih.gov While many selective antagonists did not differentiate between atrial and ileal muscarinic receptors in binding studies, methoctramine was able to partially discriminate between them. nih.gov
Binding studies using methoctramine provided evidence that the muscarinic receptors in the longitudinal ileal smooth muscle are heterogeneous. nih.gov These studies identified a predominant population of receptors that are pharmacologically similar to the cardiac M2 subtype and a minor population that resembles the exocrine gland type M2 muscarinic receptor. nih.gov This demonstrated that different M2 receptor subtypes can coexist within the same tissue, a finding that methoctramine was instrumental in uncovering. nih.gov Further studies have used methoctramine to confirm that presynaptic muscarinic autoreceptors in various tissues are predominantly of the M2 subtype. researchgate.net
Comparative Binding Kinetics with Other Muscarinic Antagonists and Agonists (e.g., N-methylscopolamine, Atropine, Pirenzepine, 4-DAMP, AFDX-116)
The binding characteristics of methoctramine have been extensively compared to other well-known muscarinic antagonists, highlighting its unique M2 selectivity.
In functional studies on rat atrial (predominantly M2) and ileal (a mix of subtypes) tissues, methoctramine showed a 56-fold greater potency for the atrium compared to the ileum. nih.gov This contrasts sharply with antagonists like Pirenzepine (M1-selective), 4-diphenylacetoxy-N-methylpiperidine (4-DAMP; M3-selective), and hexahydrosiladiphenidol (HSD), which were all more potent on the ileum. nih.gov Atropine, a non-selective antagonist, showed similar potency in both tissues. nih.gov The antagonist AFDX-116, also M2-selective, displayed a more modest 3-fold selectivity for the atrium. nih.gov
The interaction of methoctramine with N-methylscopolamine (NMS) is particularly noteworthy. Kinetic binding experiments show that methoctramine slows the dissociation of pre-bound [3H]NMS from M2 receptors, a classic hallmark of allosteric interaction where methoctramine binds to the allosteric site to trap NMS in the orthosteric pocket. nih.govresearchgate.netcas.cz
Below is a comparative table of antagonist potencies in functional studies.
| Compound | Tissue Selectivity (Atrium vs. Ileum) | Primary Subtype Selectivity |
| Methoctramine | 56-fold more potent on atrium nih.gov | M2 wikipedia.orgnih.gov |
| Atropine | Similar potency on both tissues nih.gov | Non-selective |
| Pirenzepine | 3-fold more potent on ileum nih.gov | M1 nih.govnih.gov |
| 4-DAMP | 5-fold more potent on ileum nih.gov | M3 nih.govnih.gov |
| AFDX-116 | 3-fold more potent on atrium nih.gov | M2 nih.govnih.gov |
| Hexahydrosiladiphenidol (HSD) | 29-fold more potent on ileum nih.gov | M3 |
Intracellular Signal Transduction Pathways Modulated by Methoctramine
Competitive Antagonism of Acetylcholine (B1216132) and Other Agonist Binding to Muscarinic Receptors
Methoctramine (B27182) functions as a competitive antagonist at muscarinic acetylcholine receptors. wikipedia.orgresearchgate.netnih.govnih.gov This means it binds to the same site on the receptor as the endogenous neurotransmitter, acetylcholine, and other muscarinic agonists, but it does not activate the receptor. wikipedia.org By occupying the binding site, methoctramine prevents acetylcholine from binding and initiating a cellular response. wikipedia.org This antagonistic action is concentration-dependent. nih.gov
Research has demonstrated that methoctramine exhibits selectivity for the M2 subtype of muscarinic receptors, which are predominantly found in the heart and parasympathetic nerves. wikipedia.org Its affinity for the M2 receptor is significantly higher than for other muscarinic subtypes (M1, M3, M4, and M5). wikipedia.org For instance, in studies using Chinese hamster ovary cells, the affinity constant for M2 receptors was 13.2 nM, compared to 50 nM for M1, 214 nM for M3, 31.6 nM for M4, and 135 nM for M5. wikipedia.org Similarly, in rat brain tissues, methoctramine shows a high affinity for M2 and M4 receptors, and a low affinity for the M3 subtype. nih.gov
The mechanism of its high-affinity binding to M2 receptors is unique. It involves a simultaneous interaction with both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. researchgate.netnih.gov This dual binding mode is not observed with the M3 receptor, which lacks the specific allosteric site, explaining methoctramine's lower affinity for this subtype. nih.gov At higher concentrations, methoctramine can also exhibit allosteric properties, meaning it can bind to the allosteric site even when the orthosteric site is occupied by another molecule, physically trapping it. researchgate.netnih.gov
Studies in guinea pig atria have confirmed the competitive nature of methoctramine's antagonism at M2 receptors, with pA2 values (a measure of antagonist potency) ranging from 7.74 to 7.93. nih.gov A combination of methoctramine and atropine, another competitive antagonist, resulted in an additive effect, which is expected when two antagonists compete for the same receptor site. nih.gov
Table 1: Affinity Constants of Methoctramine for Muscarinic Receptor Subtypes
| Muscarinic Receptor Subtype | Affinity Constant (nM) in Chinese Hamster Ovary Cells |
|---|---|
| M1 | 50 |
| M2 | 13.2 |
| M3 | 214 |
| M4 | 31.6 |
| M5 | 135 |
The lower the affinity constant, the higher the binding affinity. wikipedia.org
Downstream Intracellular Signaling Pathway Modulation by Methoctramine
The initial blockade of the M2 receptor by methoctramine leads to changes in several downstream signaling pathways that are crucial for cellular processes like proliferation and survival.
The Mitogen-Activated Protein Kinase (MAPK) and the Protein Kinase B (Akt) signaling pathways are key regulators of cell growth and survival. nih.gov In non-small cell lung cancer (NSCLC) cells, acetylcholine acts as a growth factor, stimulating the phosphorylation (activation) of both p44/42 MAPK (also known as Erk1/2) and Akt, in part through the M2 muscarinic receptor. nih.gov
Treatment with methoctramine has been shown to inhibit the proliferation of NSCLC cells. nih.gov This anti-proliferative effect is associated with a decrease in the phosphorylation of both MAPK and Akt. nih.gov In smooth muscle cells, acetylcholine-stimulated phosphorylation of cytosolic phospholipase A2 (cPLA2) is mediated by two distinct pathways involving M2 and M3 receptors. The M2 receptor-mediated pathway leads to the activation of p38 MAP kinase, and this activation is abolished by methoctramine. physiology.org
Further research into the anti-invasive and anti-migratory effects of methoctramine in NSCLC cells has shown that its activity is linked to the inhibition of the PI3K/Akt, MAPK, ERK, and NF-κB pathways. researchgate.net
Table 2: Summary of Methoctramine's Effects on Signaling Pathways
| Signaling Component | Effect of Methoctramine | Key Research Finding |
|---|---|---|
| Acetylcholine Binding | Competitive Antagonism | Prevents acetylcholine from binding to muscarinic receptors, with high selectivity for the M2 subtype. wikipedia.orgnih.gov |
| Gi/o Protein Coupling | Inhibition | Blocks M2 receptor-mediated activation of Gi/o proteins. mdpi.comnih.gov |
| Adenylyl Cyclase | Prevents Inhibition | Blocks the Gi-mediated inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels. nih.govphysiology.orgnih.gov |
| GTPγS Binding | Inhibition of Agonist-Stimulated Binding | Acts as an antagonist, inhibiting agonist-induced G-protein activation. unibo.it |
| MAPK (Erk1/2 & p38) Phosphorylation | Inhibition | Decreases phosphorylation of MAPK, implicated in its anti-proliferative effects. nih.govphysiology.org |
| Akt Phosphorylation | Inhibition | Decreases phosphorylation of Akt, contributing to its anti-proliferative effects. nih.gov |
Involvement of Phosphatidylinositol 3-Kinase (PI3K) and Protein Kinase C (PKC) Pathways
Research has firmly established the role of the Phosphatidylinositol 3-Kinase (PI3K) and Protein Kinase C (PKC) pathways in M2 receptor-mediated signaling, with methoctramine serving as a key pharmacological tool to confirm this linkage.
In studies on rabbit portal vein myocytes, acetylcholine (ACh) was found to enhance L-type calcium channel (Cav1.2b) currents. ahajournals.orgahajournals.org This effect was blocked by methoctramine, indicating it is an M2 receptor-mediated event. ahajournals.orgahajournals.org The response to ACh was also nullified by the PI3K inhibitor LY294002 and the classical and novel PKC antagonist calphostin C, while the classical PKC antagonist Gö6976 had no effect. ahajournals.orgahajournals.org This suggests the involvement of a novel PKC isoform. ahajournals.orgahajournals.org These findings support a sequential pathway where M2 receptor activation leads to the stimulation of PI3K, which in turn activates a novel PKC. ahajournals.orgahajournals.org
Further studies in smooth muscle cells have detailed a similar cascade. The pathway initiated by M2 receptors, and inhibited by methoctramine, was shown to involve the sequential activation of Gβγi3, PI3K, Cdc42/Rac1, and p21-activated kinase 1 (PAK1). portlandpress.comphysiology.org In these cells, the M2 antagonist methoctramine, along with the PI3K inhibitor LY294002, effectively inhibited cPLA2 activity, which is downstream of this pathway. physiology.org
The following table summarizes the key inhibitors used to elucidate the PI3K/PKC pathway downstream of M2 receptor activation and their effects.
| Inhibitor | Target | Effect on ACh-induced Response | Reference |
| Methoctramine | M2 Muscarinic Receptor | Blocked/Inhibited | ahajournals.org, ahajournals.org, physiology.org |
| LY294002 | PI3K | Abolished/Inhibited | ahajournals.org, ahajournals.org, physiology.org |
| Calphostin C | Classical and Novel PKCs | Abolished | ahajournals.org, ahajournals.org |
| Gö6976 | Classical PKCs | No effect | ahajournals.org, ahajournals.org |
Modulation of c-Src Kinase Activity
The non-receptor tyrosine kinase c-Src has been identified as a crucial component of the M2 receptor signaling pathway, with its activity being modulated following receptor activation.
In rabbit portal vein myocytes, the stimulation of Cav1.2b currents by ACh via M2 receptors was abolished by the c-Src inhibitor PP2. ahajournals.orgahajournals.org This suggests a pivotal role for c-Src in this signaling cascade. ahajournals.org Further experiments demonstrated that c-Src acts downstream of PI3K and a novel PKC. ahajournals.orgahajournals.org Dialysis of cells with activated c-Src mimicked the effect of ACh, enhancing Cav1.2b currents, and this enhancement was not blocked by the PI3K inhibitor LY294002, confirming c-Src's position downstream in the pathway. ahajournals.orgahajournals.org
Similarly, in gastric smooth muscle cells, ACh was shown to induce the activation of c-Src. nih.gov This activation was effectively blocked by treatment with methoctramine, as well as by the c-Src inhibitor PP2 and pertussis toxin, which uncouples Gi3 proteins. nih.gov This confirms that M2 receptor activation, via a Gi protein, leads to the stimulation of c-Src kinase activity. nih.gov
Role of Gβγ Subunit in M2 Receptor-Mediated Signaling
The Gβγ subunit of heterotrimeric G proteins is a primary mediator of M2 receptor signaling. Upon receptor activation by an agonist, the G protein (typically Gi in the case of M2 receptors) dissociates into its Gα and Gβγ subunits, both of which can activate downstream effectors. ahajournals.org
Studies in rabbit portal vein myocytes have provided direct evidence for the involvement of Gβγ in M2 receptor signaling. The ACh-induced enhancement of Cav1.2b currents was abolished when cells were dialyzed with a blocking antibody to the Gβ subunit. ahajournals.org This demonstrates that the Gβγ dimer is essential for transmitting the signal from the activated M2 receptor to downstream effectors like PI3K. ahajournals.orgahajournals.org
In other smooth muscle cells, the M2 receptor pathway was specifically shown to be coupled via Gβγi3 to the activation of phospholipase C-β3 and PI3K. portlandpress.com The inhibitory effects of methoctramine and pertussis toxin on this pathway underscore the involvement of a Gi-protein, and specifically its Gβγ subunit. portlandpress.comphysiology.org
Interaction with Ion Channels and Other Effector Systems
The signaling cascades initiated by M2 receptor activation ultimately converge on various cellular effectors, including ion channels and scaffolding proteins, to bring about a physiological response. Methoctramine has been crucial in demonstrating the M2 receptor's influence over these systems.
Regulation of Voltage-Dependent Calcium Channels (e.g., Cav1.2b Currents)
M2 muscarinic receptors play a significant role in regulating the activity of voltage-dependent L-type calcium channels, specifically the Cav1.2b subtype, which are fundamental in processes like smooth muscle contraction. ahajournals.org
In freshly isolated rabbit portal vein myocytes, acetylcholine was found to significantly increase peak Ba2+ currents (IBa) through Cav1.2b channels. ahajournals.org This stimulatory effect was not prevented by the M3 receptor antagonist 4-DAMP but was significantly reduced by the M2-selective antagonist methoctramine. ahajournals.orgahajournals.org This finding directly implicates the M2 receptor in the enhancement of Cav1.2b channel activity. ahajournals.orgahajournals.org The entire signaling pathway responsible for this regulation involves a sequential activation of Gβγ, PI3K, a novel PKC, and c-Src, all initiated by the M2 receptor. ahajournals.orgahajournals.org
The table below outlines the effect of various agents on Cav1.2b currents in rabbit portal vein myocytes, highlighting the central role of the M2 receptor.
| Agent | Concentration | Effect on Peak IBa | Antagonist Effect | Reference |
| Acetylcholine (ACh) | 10 μmol/L | Increased by ~40% | - | ahajournals.org |
| 4-DAMP + ACh | 100 nmol/L | No reversal of ACh effect | M3 Antagonist | ahajournals.org |
| Methoctramine + ACh | 5 μmol/L | Blocked/Reduced ACh effect | M2 Antagonist | ahajournals.org, ahajournals.org |
| PP2 + ACh | 10 μmol/L | Abolished ACh response | c-Src Inhibitor | ahajournals.org |
| LY294002 + ACh | 20 μmol/L | Abolished ACh response | PI3K Inhibitor | ahajournals.org |
Influence on β1-Arrestin Protein Levels
β-arrestins are proteins that play a critical role in the desensitization and internalization of G protein-coupled receptors (GPCRs), and they can also act as signal transducers themselves. nih.gov
In a study utilizing Schwann cells, the activation of the M2 receptor by a specific agonist resulted in a significant decrease in the protein expression of β1-arrestin. nih.gov This downregulation of β1-arrestin was associated with a decrease in cell migration. nih.gov Importantly, the co-treatment with the M2 antagonist methoctramine was able to counteract the agonist's effect, suggesting that the observed decrease in β1-arrestin levels is a direct consequence of M2 receptor activation. nih.gov This finding points to a potential mechanism where M2 receptors modulate cellular processes by altering the availability of key scaffolding and signaling proteins like β1-arrestin. nih.gov
Structure Activity Relationship Sar Investigations of Methoctramine and Its Analogues
Importance of the Polymethylene Tetraamine (B13775644) Core Structure in Muscarinic Receptor Recognition
The fundamental framework of methoctramine (B27182) is its polymethylene tetraamine core. SAR studies have consistently shown that this linear tetraamine backbone is a critical pharmacophore for high-affinity binding to M2 receptors. nih.gov It is believed that the four nitrogen atoms, which are protonated at physiological pH, interact with anionic sites on the receptor. nih.gov Research indicates that all four nitrogens are necessary for high-affinity binding at M2 receptors, a requirement that is less stringent for other muscarinic subtypes like M3. nih.gov This suggests that the M2 receptor possesses a binding domain capable of accommodating and specifically interacting with this extended, multi-point cationic structure. nih.gov The polyamine skeleton has been described as a "universal template" because modifications to the linkers and substituents can modulate affinity and selectivity for various receptors. researchgate.net
Effects of Carbon Chain Length and Spacing Between Nitrogen Atoms on Receptor Affinity and Selectivity
The distances separating the four nitrogen atoms in the polymethylene core are paramount in defining the compound's affinity and selectivity profile. nih.govdrugbank.com The flexible chains allow the molecule to adopt specific conformations to fit optimally within the receptor's binding site.
Optimization of Polymethylene Chain Lengths for M2 Receptor Binding
Methoctramine's structure, with six methylene (B1212753) units between the outer and inner nitrogens and an eight-methylene unit chain separating the two inner nitrogens, represents the optimal configuration for potent and selective M2 antagonism. nih.govdrugbank.com Studies involving the synthesis of numerous analogues with varied chain lengths have confirmed this. When the central chain length was altered, the highest affinity for cardiac M2 receptors was consistently observed with the octamethylene (8-carbon) spacer. nih.govdrugbank.com This highlights a precise spatial requirement between the inner nitrogen atoms for ideal interaction with the M2 receptor.
Impact of Inner and Outer Nitrogen Atom Distances
Table 1: Effect of Polymethylene Chain Length on M2 Receptor Affinity This table illustrates how variations in the inner (m) and outer (n) polymethylene chain lengths of methoctramine analogues affect their binding affinity (pA2) at M2 muscarinic receptors in guinea pig atria. The general structure is R-NH-(CH₂)n-N-(CH₂)m-N-(CH₂)n-NH-R, where R is a 2-methoxybenzyl group.
| Compound | Inner Chain (m) | Outer Chain (n) | M2 Affinity (pA₂) |
| Methoctramine | 8 | 6 | 8.0 |
| Analogue 1 | 6 | 6 | 7.5 |
| Analogue 2 | 10 | 6 | 7.6 |
| Analogue 3 | 8 | 5 | 7.7 |
| Analogue 4 | 8 | 7 | 7.8 |
Data compiled from published research findings. nih.govdrugbank.comnih.gov
Influence of Substituents on Nitrogen Atoms on Pharmacological Activity
The groups attached to the nitrogen atoms significantly modulate pharmacological activity. The terminal substituents are particularly important for interacting with specific pockets in the receptor, while modifications to the inner nitrogens can alter selectivity.
Role of Terminal Methoxybenzyl Groups
The two N,N'-terminal 2-methoxybenzyl groups of methoctramine are key contributors to its high M2 affinity and selectivity. nih.gov It is thought that these bulky, hydrophobic moieties engage with specific subsites within the receptor. nih.gov Replacing even one of these groups leads to weaker antagonists, suggesting a symmetrical interaction with the receptor. nih.gov Further studies have shown that replacing the benzyl (B1604629) group with other substituents, such as phenethyl-type groups, results in compounds that are less active at M2 receptors than methoctramine. nih.gov However, replacing the benzylic moiety with a 2-furyl or 5-methyl-2-furyl group can enhance potency and selectivity for cardiac M2 receptors. nih.govdrugbank.com
Effects of N-Methylation and Other Alkylation Patterns
Alkylation of the nitrogen atoms, particularly the inner ones, has a marked effect on activity. nih.govdrugbank.com Methylation of the two inner nitrogens of methoctramine results in an increase in activity in both atria (M2) and ileum (M3), thereby reducing its M2 selectivity. nih.govdrugbank.com Conversely, methylation of the outer, terminal nitrogens causes a significant drop in activity. nih.govdrugbank.com This suggests that while some bulk is tolerated on the inner nitrogens, the terminal nitrogens require a specific interaction that is hindered by methylation. Transforming the inner amine functions into amides and methylating the terminal nitrogens, as in the analogue caproctamine, decreases affinity for M2 receptors. unibo.it
Table 2: Influence of N-Atom Substitution on M2 Receptor Activity This table shows the effects of modifying the substituents on the nitrogen atoms of methoctramine on M2 receptor blocking activity (pA2) in guinea pig atria.
| Compound | Modification from Methoctramine | M2 Affinity (pA₂) |
| Methoctramine | - | 8.0 |
| Inner N,N'-dimethyl analogue | Methyl groups on inner nitrogens | ~7.8 (activity increased in ileum) |
| Outer N,N'-dimethyl analogue | Methyl groups on outer nitrogens | Significant decrease |
| Furtramine | 2-methoxybenzyl replaced by 2-furyl | > 8.0 |
| Mefurtramine | 2-methoxybenzyl replaced by 5-methyl-2-furyl | > 8.0 |
Data compiled from published research findings. nih.govdrugbank.com
Substitution of Benzylic Moieties (e.g., 2-Furyl or 5-Methyl-2-furyl Nuclei)
Structure-activity relationship (SAR) studies on methoctramine and its analogues have revealed that modifications to the benzylic moieties can significantly influence potency and selectivity. nih.gov Investigations into replacing the benzylic groups of methoctramine with other aromatic systems, such as 2-furyl or 5-methyl-2-furyl nuclei, have led to compounds with enhanced biological activity. nih.govsigmaaldrich.com
Specifically, the replacement of the benzylic moiety resulted in analogues with increased potency at cardiac M2 muscarinic receptors. nih.gov Two notable examples are furtramine and mefurtramine, which incorporate 2-furyl and 5-methyl-2-furyl groups, respectively. nih.gov These compounds proved to be not only more potent but also more selective for the M2 receptor subtype compared to the parent compound, methoctramine. nih.gov This suggests that the electronic properties and conformation conferred by the furyl and methyl-furyl rings are more favorable for interaction with the M2 receptor binding site than the original 2-methoxybenzyl groups.
| Compound | Substituted Moiety | Relative Potency at Cardiac M2 Receptors | Selectivity Profile |
|---|---|---|---|
| Methoctramine | 2-Methoxybenzyl | Baseline | Selective for M2 receptors |
| Furtramine | 2-Furyl | More potent than methoctramine nih.gov | More selective than methoctramine nih.gov |
| Mefurtramine | 5-Methyl-2-furyl | More potent than methoctramine nih.gov | More selective than methoctramine nih.gov |
Design and Characterization of Structurally Constrained Methoctramine Analogues
To better understand the conformational requirements for receptor binding and to develop ligands with novel pharmacological profiles, researchers have designed and synthesized structurally constrained analogues of methoctramine. researchgate.netunibo.it These efforts have primarily focused on reducing the flexibility of the long polymethylene chains that characterize the methoctramine backbone. researchgate.net
A key strategy in constraining the structure of methoctramine has been the replacement of its flexible diaminohexane spacer with a more rigid bipiperidinyl moiety. researchgate.netunibo.it This modification aimed to lock the molecule into a more defined conformation, providing insights into the bioactive shape required for receptor interaction. The synthesis of tetraamine 3, where the diaminohexane spacer of methoctramine was substituted with a bipiperidinyl group, was a significant step in this investigation. unibo.it
Interestingly, these constrained analogues exhibited a dramatically different pharmacological profile compared to methoctramine. unibo.it While methoctramine is a potent M2 muscarinic receptor antagonist, the constrained analogues with the bipiperidinyl moiety did not act as muscarinic antagonists in functional assays on isolated guinea pig atria. unibo.it Instead, they displayed a potent intrinsic activity, suggesting a shift in their mechanism of action. researchgate.netunibo.it
The structural modifications performed on the methoctramine scaffold have successfully yielded new polyamines with modulated affinity and selectivity for various biological targets beyond muscarinic receptors. researchgate.net
Gi Proteins: The constrained analogues developed by replacing the flexible spacer with a bipiperidinyl moiety (compounds 3 and 4) were found to act as potent activators of Gi proteins. researchgate.netunibo.it This intrinsic activity was inhibited by benzalkonium chloride, a known inhibitor of Gi proteins, confirming their novel mechanism. researchgate.net This finding demonstrates that appropriate structural modification can convert a potent M2 receptor antagonist into a Gi protein activator. unibo.it
Nicotinic Receptors: Methoctramine itself and many of its analogues act as noncompetitive antagonists at muscle-type nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.govacs.org SAR studies revealed that inserting the tetraamine backbone into a macrocyclic structure produced potent noncompetitive antagonists at nAChRs. nih.gov These cyclic derivatives suggest that the polyamine backbone may bind to the nicotinic channel in a U-shaped conformation rather than a linear one. nih.gov However, these macrocyclic compounds were largely devoid of affinity for muscarinic receptors, indicating that the aryl spacer used for cyclization is detrimental to muscarinic receptor interaction. nih.gov
Acetylcholinesterase (AChE): Some methoctramine analogues have been evaluated for their ability to inhibit acetylcholinesterase. Macrocyclic diamine diamide (B1670390) derivatives of methoctramine were found to be much less potent as AChE inhibitors compared to their linear counterparts, suggesting that the macrocyclic structure is not well-suited for interaction with the active site of AChE. nih.gov
| Analogue Type | Structural Modification | Primary Biological Activity | Target |
|---|---|---|---|
| Constrained Analogue (e.g., Compound 3) | Replacement of flexible spacer with bipiperidinyl moiety researchgate.netunibo.it | Potent intrinsic activity / Activator researchgate.netunibo.it | Gi Proteins researchgate.netunibo.it |
| Macrocyclic Analogues | Insertion of tetraamine backbone into a macrocycle nih.gov | Potent noncompetitive antagonist nih.gov | Nicotinic Receptors nih.gov |
| Macrocyclic Analogues | Insertion of tetraamine backbone into a macrocycle nih.gov | Low affinity / Weak inhibitor nih.gov | Muscarinic Receptors / Acetylcholinesterase nih.gov |
Replacement of Flexible Spacers with Rigid Moieties (e.g., Bipiperidinyl Moiety)
Computational Chemistry Approaches in Methoctramine SAR (e.g., Molecular Dynamics Simulations)
Computational chemistry, particularly molecular dynamics (MD) simulations, has become an invaluable tool for elucidating the molecular mechanisms underlying the binding and selectivity of methoctramine at muscarinic acetylcholine receptors. nih.govnih.gov These simulations provide a dynamic, atomistic view of how the ligand interacts with the receptor over time. researchgate.net
MD simulations have been employed to investigate the association of methoctramine with the M2 receptor. researchgate.net These studies confirmed the hypothesis that methoctramine's high-affinity binding involves a dual interaction with both the orthosteric binding site (where acetylcholine binds) and a separate allosteric binding site located between the second and third extracellular loops of the receptor. nih.govresearchgate.net
The simulations revealed a multi-step binding process. The association is initiated by a rapid interaction between one of the nitrogen atoms of methoctramine and a specific amino acid residue, glutamate (B1630785) 175 (E175), in the second extracellular loop (o2 loop). nih.govresearchgate.net This initial binding is followed by a slower translocation of the ligand into the deeper orthosteric binding pocket. researchgate.net In the final, equilibrated binding pose, one end of the methoctramine molecule, with its anisole (B1667542) ring, occupies the orthosteric site, while the other end remains anchored to the allosteric site via a hydrogen bond with E175. researchgate.net This dual-site interaction explains the high affinity and selectivity of methoctramine for the M2 receptor subtype. nih.gov
Pharmacological Investigations of Methoctramine in Controlled in Vitro Systems
Comprehensive Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a ligand, such as methoctramine (B27182), for its target receptors. These assays typically involve the use of radiolabeled ligands that bind to the receptors and the subsequent measurement of displacement of this radioligand by the compound under investigation.
Radioligand displacement studies are a cornerstone for characterizing the binding profile of a new compound. In the study of muscarinic antagonists, tritiated N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist, is frequently used as the radioligand. nih.govcapes.gov.brresearchgate.net The affinity of methoctramine for the five human muscarinic receptor subtypes (M1-M5), often expressed in cloned cell lines like Chinese Hamster Ovary (CHO) cells, has been quantified through these methods.
In such experiments, membranes from cells expressing a specific muscarinic receptor subtype are incubated with a fixed concentration of [3H]NMS and varying concentrations of methoctramine. By measuring the concentration of methoctramine required to displace 50% of the bound [3H]NMS (the IC50 value), the inhibition constant (Ki) or its logarithmic form (pKi) can be calculated. These values provide a quantitative measure of the drug's binding affinity.
Studies have consistently shown that methoctramine has a significantly higher affinity for the M2 receptor subtype compared to M1, M3, M4, and M5 subtypes. For instance, binding assays in CHO-K1 cells expressing cloned human muscarinic receptors revealed IC50 values of 6.1 nM for M2, while the values for M1, M3, M4, and M5 were 92, 770, 260, and 217 nM, respectively. caymanchem.com Another study using [3H]NMS displacement in NB-OK1 cells, which endogenously express M1 receptors, determined a Ki value for methoctramine of 8.4 x 10⁻⁸ M (84 nM). nih.gov This demonstrates a clear selectivity for the M2 receptor. The selectivity ratio of methoctramine for M2 over M3 receptors can be over 100-fold in some assay systems. nih.gov
| Receptor Subtype | Affinity Value (IC50, nM) | Reference |
|---|---|---|
| M1 | 92 | caymanchem.com |
| M2 | 6.1 | caymanchem.com |
| M3 | 770 | caymanchem.com |
| M4 | 260 | caymanchem.com |
| M5 | 217 | caymanchem.com |
Beyond simple affinity, the kinetics of how a ligand binds to and dissociates from its receptor are crucial for understanding its pharmacological action. Methoctramine exhibits complex kinetic properties, particularly at the M2 receptor. Studies analyzing the effect of methoctramine on the dissociation of [3H]NMS from M2 and M3 receptors have revealed that methoctramine significantly slows the dissociation rate of [3H]NMS from the M2 receptor but not the M3 receptor. researchgate.netresearchgate.net
In one study, the dissociation of [3H]NMS from M2 receptors was slowed by more than 50-fold in the presence of 100 µM methoctramine. researchgate.net This effect is characteristic of a bitopic ligand that binds simultaneously to both the orthosteric site (where acetylcholine (B1216132) binds) and a secondary, allosteric site. researchgate.netresearchgate.net Molecular modeling and mutation studies suggest that methoctramine's high affinity for the M2 receptor involves interaction with both the orthosteric binding site and an allosteric site located between the second and third extracellular loops of the receptor. nih.gov In this state, methoctramine can physically "trap" an orthosteric ligand like [3H]NMS, preventing its dissociation. researchgate.netnih.gov The M3 receptor lacks key residues for this allosteric interaction, which contributes to methoctramine's lower affinity and lack of kinetic trapping effect at this subtype. nih.gov
Radioligand Displacement Studies (e.g., utilizing [3H]NMS) for Affinity Determination
Functional Assays in Isolated Tissue Preparations
Functional assays in isolated tissues are critical for determining how receptor binding translates into a physiological response. These experiments measure the ability of an antagonist like methoctramine to inhibit the function (e.g., muscle contraction) induced by a muscarinic agonist. The potency of the antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
The guinea pig atrium and ileum are classic preparations for functionally differentiating muscarinic receptor subtypes. The atria are rich in M2 receptors, which mediate negative inotropic (force) and chronotropic (rate) effects, while the ileum (a part of the small intestine) contains predominantly M3 receptors that mediate smooth muscle contraction. nih.govnih.govnih.gov
In vitro studies consistently demonstrate that methoctramine is a potent competitive antagonist in guinea pig atria (M2). pA2 values in spontaneously beating right atria and electrically paced left atria range from 7.74 to 7.93. nih.gov In contrast, its potency in the guinea pig ileum (M3) is substantially lower, with reported pA2 values ranging from 5.81 to 6.20. nih.gov This results in a cardioselectivity ratio (M2 vs. M3) of between 54 and 132-fold, highlighting its powerful and selective blockade of cardiac M2 receptors in functional assays. nih.gov These findings align perfectly with the receptor binding data, confirming the M2-selective profile of methoctramine. nih.gov
| Tissue Preparation | Predominant Receptor | pA2 Value | Reference |
|---|---|---|---|
| Left Atria | M2 | 7.88 | bps.ac.uk |
| Right Atria | M2 | 7.74 - 7.93 | nih.gov |
| Ileum | M3 | 5.81 - 6.20 | nih.gov |
| Trachea | M3 | 6.08 | researchgate.net |
The pharmacology of airway smooth muscle is complex, involving both M3 receptors on the muscle itself, which mediate bronchoconstriction, and M2 receptors on presynaptic cholinergic nerve terminals, which act as auto-receptors to inhibit further acetylcholine release. nih.govoup.com Methoctramine has been a valuable tool for dissecting these roles.
In isolated guinea pig tracheal preparations, methoctramine exhibits a concentration-dependent dual effect. At low concentrations (0.01-1 µM), it enhances contractions induced by electrical nerve stimulation by blocking the inhibitory prejunctional M2 auto-receptors, leading to increased acetylcholine release. nih.gov However, at these concentrations, it does not affect contractions caused by direct application of acetylcholine. nih.gov At higher concentrations (≥10 µM), methoctramine begins to antagonize the post-junctional M3 receptors, reducing contractions in response to both nerve stimulation and exogenous acetylcholine. nih.gov More recent evidence also suggests that post-junctional M2 receptors can augment contractions of airway smooth muscle, an effect that is reversed by methoctramine. mdpi.com
The urinary bladder detrusor muscle contains a high density of M2 receptors, but it is the less numerous M3 subtype that is primarily responsible for mediating contraction. ucl.ac.uknih.gov In vitro studies on isolated rat bladder strips have shown that methoctramine can inhibit carbachol-induced bladder contractions in a concentration-dependent manner. nih.gov
Functional studies to determine the receptor subtype mediating contraction in the rat bladder have calculated a low pA2 value of 5.9 for methoctramine, which is consistent with the antagonism of M3 receptors. nih.gov This low affinity correlates well with data from ileum and cloned M3 receptors, confirming that direct bladder contraction is not an M2-mediated event. nih.gov However, under specific experimental conditions designed to unmask M2 function (by elevating intracellular cAMP with isoprenaline and protecting M2 receptors while alkylating M3 receptors), a role for M2 receptors in reversing smooth muscle relaxation can be demonstrated. nih.gov In bladder strips from patients with neurogenic bladder dysfunction, contractions can sometimes be mediated by the M2 subtype, though in many cases, the affinity for antagonists like methoctramine remains consistent with M3-mediated effects. physiology.org
Investigations in Vascular Smooth Muscle (e.g., Rabbit Portal Vein Myocytes)
Studies on isolated vascular smooth muscle cells have been instrumental in elucidating the specific role of M2 muscarinic receptors in mediating vascular responses. In freshly isolated rabbit portal vein myocytes, investigations have focused on the regulation of L-type calcium channels (Cav1.2b) by acetylcholine (ACh). ahajournals.org Application of ACh at a concentration of 10 µmol/L was found to increase peak barium currents through these channels by approximately 40%. ahajournals.org This stimulatory effect was not blocked by the selective M3 receptor antagonist 4-DAMP, but was abolished by the M2-selective antagonist methoctramine (5 µmol/L), indicating that the response is mediated by M2 muscarinic receptors. ahajournals.org
Further analysis of the downstream signaling cascade revealed a complex pathway. The stimulatory effect of ACh on Cav1.2b channels in these cells appears to be mediated by the Gβγ subunit of the G-protein. ahajournals.org The signal transduction pathway involves the sequential activation of phosphatidylinositol 3-kinase (PI3K), a novel protein kinase C (PKC) isoform, and the non-receptor tyrosine kinase c-Src. ahajournals.orgresearchgate.net The response to ACh was abolished by inhibitors of PI3K (LY294002) and c-Src (PP2), as well as by an antibody targeting the Gβγ subunit. ahajournals.org These findings suggest that in rabbit portal vein smooth muscle, methoctramine acts by blocking M2 receptors, thereby preventing the Gβγ-dependent activation of the PI3K/PKC/c-Src pathway that enhances L-type calcium channel currents. ahajournals.org
Cell-Based Assays and Intracellular Signaling Analysis
Evaluation of Cell Proliferation and Viability (e.g., Non-Small Cell Lung Cancer cell lines, Cardiomyoblasts, Neuroblastoma, Leukemia cells)
The effects of methoctramine on cell growth and survival have been evaluated across various cell lines, revealing cell-type-specific and concentration-dependent outcomes.
Non-Small Cell Lung Cancer (NSCLC): In NSCLC cell lines such as PC9 and A549, which express all five muscarinic receptor subtypes, blocking the M2 receptor with methoctramine has been shown to inhibit tumor cell proliferation. nih.govprobiologists.com This anti-proliferative effect is associated with the downregulation of the MAPK and Akt signaling pathways, which are crucial for cell growth. nih.govspandidos-publications.com These findings suggest that an autoparacrine loop involving acetylcholine and the M2 receptor contributes to NSCLC growth. nih.gov
Cardiomyoblasts: In studies evaluating cytotoxicity, H9c2 cardiomyoblasts were found to be the most sensitive among the cell lines tested to the effects of methoctramine. nih.gov However, cell death was observed only at high micromolar concentrations, which is significantly higher than the nanomolar concentrations at which methoctramine exerts its pharmacological effects as an M2 antagonist. nih.govwikipedia.org
Neuroblastoma: Methoctramine has been shown to be toxic to human neuroblastoma cell lines (including SK-N-SH, LAN-5, and SH-SY5Y) at micromolar concentrations. nih.govnih.gov This toxicity appears to occur through a non-muscarinic mechanism, as it was also observed in the SH-EP1 clone, which lacks muscarinic receptors. nih.gov Interestingly, at subtoxic concentrations, methoctramine was found to enhance the uptake of [³H]thymidine, suggesting a potential trophic effect. nih.gov
Leukemia Cells: Compared to cardiomyoblasts and neuroblastoma cells, HL60 leukemia cells have demonstrated much greater resistance to the cytotoxic effects of methoctramine. nih.gov
Analysis of Epithelial-Mesenchymal Transition (EMT) Processes
Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression and metastasis. Research in non-small cell lung cancer (NSCLC) has revealed that cholinergic signaling can promote EMT. nih.gov The use of methoctramine has been crucial in identifying the role of the M2 muscarinic receptor in this process.
Studies have demonstrated that blocking M2 receptor signaling, either with the selective antagonist methoctramine or through genetic knockdown with shRNA, reverses EMT in NSCLC cell lines like A549 and PC9. nih.govspandidos-publications.comnih.gov This reversal is characterized by changes in the expression of key EMT markers. For instance, treatment with methoctramine leads to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal marker vimentin. nih.gov The mechanism underlying this effect involves the inhibition of the NF-κB signaling pathway, as methoctramine treatment was shown to decrease the phosphorylation of IκBα and the p65 subunit of NF-κB. nih.gov These findings indicate that non-neuronal acetylcholine promotes EMT in NSCLC at least partially through the activation of the M2 receptor. nih.govspandidos-publications.com
Investigations in Specific Somatic Cell Types (e.g., Schwann cells, Sertoli cells)
Schwann Cells: In vitro studies on rat Schwann cells have shown that they express multiple muscarinic receptor subtypes, with the M2 receptor being the most abundant. researchgate.net Activation of these M2 receptors with an agonist leads to a reversible arrest of the cell cycle in the G1 phase and is accompanied by significant changes in cell morphology and cytoskeleton organization. researchgate.net Conversely, blocking M2/M4 receptors with methoctramine at the mouse neuromuscular junction induced terminal sprouting and withdrawal of motor nerve terminals, without causing muscle fiber atrophy. jneurosci.org In other experiments, co-treatment of Schwann cells with a muscarinic agonist and methoctramine was found to promote cell migration. uniroma1.it
Sertoli Cells: Primary cultures of rat Sertoli cells have been found to express mRNA for all five muscarinic receptor subtypes (m1-m5). oup.com Functional studies revealed that activation of these cells with the agonist carbachol (B1668302) leads to a decrease in forskolin-induced intracellular cyclic AMP (cAMP) accumulation. oup.com This effect was reversed by M2/M4-selective antagonists like methoctramine, but not by M1/M3-selective antagonists. oup.com This indicates that Sertoli cells possess functional M2 and/or M4 receptors coupled to the inhibition of adenylyl cyclase. oup.com In contrast, methoctramine did not block carbachol's ability to increase total inositol (B14025) phosphate (B84403) content, a process mediated by M1 and/or M3 receptors. oup.com This demonstrates the presence of distinct muscarinic receptor signaling pathways within a single cell type.
Measurement of Intracellular Cyclic AMP Accumulation
The M2 and M4 muscarinic receptors are canonically coupled to inhibitory G-proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Methoctramine, as a selective M2 antagonist, has been widely used to probe this signaling pathway in various cell and tissue systems.
In human bronchial tissue, M2 receptor activation functionally antagonizes the relaxation caused by agents that increase cAMP, such as β-agonists (isoproterenol) and the direct adenylyl cyclase activator forskolin. physiology.orgphysiology.org Methoctramine was shown to reverse the inhibitory effect of acetylcholine on isoproterenol-stimulated cAMP accumulation in human bronchial tissues where M3 receptors had been inactivated. physiology.orgphysiology.org This demonstrates that M2 receptors contribute to bronchoconstriction by opposing cAMP-mediated relaxation. physiology.orgphysiology.orgucl.ac.uk
Similarly, in cultured rat Sertoli cells, the muscarinic agonist carbachol inhibits forskolin-induced cAMP accumulation. oup.com This inhibitory effect was fully reversed by methoctramine (at 10⁻⁷ M), confirming the involvement of an M2/M4 receptor in mediating the inhibition of adenylyl cyclase in these cells. oup.com In human neuroblastoma cell lines, methoctramine itself, at high micromolar concentrations, was reported to have "agonist-like" effects on the cAMP second messenger system, a finding attributed to a non-muscarinic mechanism of action. nih.gov
Electrophysiological Recordings of Cellular Activity
Electrophysiological recording techniques are fundamental in pharmacology for elucidating the mechanisms by which chemical compounds modulate cellular function at the ionic level. These methods allow for the direct measurement of electrical properties of cells, providing insights into the interactions between a drug and ion channels or receptors that possess an intrinsic or coupled ion channel. In the context of methoctramine, electrophysiological studies have been instrumental in characterizing its profile as a selective muscarinic receptor antagonist and in revealing its effects on various ion currents across different cell types.
Patch-Clamp Techniques for Ion Channel Current Measurement
The patch-clamp technique is a refined electrophysiological tool that enables the recording of ion currents flowing through single or multiple ion channels in a patch of cell membrane. plymsea.ac.ukpucrs.br This high-resolution method involves sealing a glass micropipette onto the surface of a cell, thereby electrically isolating a small patch of the membrane. plymsea.ac.uk Depending on the configuration—cell-attached, whole-cell, inside-out, or outside-out—investigators can study the properties of ion channels, including their conductance, gating kinetics, and pharmacology. plymsea.ac.ukaxolbio.com
Researchers have extensively used whole-cell patch-clamp recordings to investigate the pharmacological actions of methoctramine. These studies typically involve applying an agonist to elicit a specific ion current and then introducing methoctramine to observe its modulatory or inhibitory effects.
For instance, in studies on thalamic parafascicular neurons, the cholinergic agonist carbachol was used to induce an outward potassium current. physiology.org The subsequent application of 2 μM methoctramine was shown to block this current, confirming that it was mediated by M2 muscarinic receptors. physiology.org In these experiments, the input resistance of the neuron, which decreased upon carbachol application, was restored to control levels by methoctramine, further indicating the blockade of the ion channels responsible for the current. physiology.org
Similarly, investigations in rabbit portal vein myocytes utilized whole-cell patch-clamp to measure L-type calcium channel (Cav1.2b) currents. ahajournals.orgahajournals.org Acetylcholine (ACh) was found to increase the peak current by 40%. ahajournals.orgahajournals.org The application of 5 μM methoctramine blocked this enhancement, demonstrating that the effect was mediated via M2 muscarinic receptors. ahajournals.orgahajournals.org
In rat dorsolateral septal nucleus neurons, methoctramine was shown to competitively antagonize a muscarine-induced inward current (Imi). nih.gov The apparent dissociation constant (Kd) for methoctramine was determined to be 420 nM. nih.gov The experiments revealed that increasing concentrations of methoctramine (0.2, 2, and 10 μM) progressively shifted the concentration-response curve for muscarine. nih.gov
The versatility of the patch-clamp technique also allows for the study of how methoctramine affects synaptic transmission. At the frog neuromuscular junction, methoctramine (1 μM) was observed to increase the quantal content of acetylcholine release in a voltage-dependent manner, an effect attributed to the blockade of presynaptic M2 autoreceptors that tonically inhibit release. physiology.org
The following tables summarize key quantitative findings from various patch-clamp studies investigating the effects of methoctramine on ion channel currents.
Table 1: Effect of Methoctramine on Agonist-Induced Currents
| Cell Type | Agonist (Concentration) | Methoctramine Concentration | Effect on Current | Percentage of Inhibition/Blockade | Reference |
| Rabbit Portal Vein Myocytes | Acetylcholine (10 μM) | 5 μM | Blocked ACh-induced increase in Cav1.2b current | Significant reduction of a 40% current increase | ahajournals.orgahajournals.org |
| Thalamic Parafascicular Neurons | Carbachol | 2 μM | Blocked CAR-induced outward K+ current | Complete block of 15 ± 1 pA current | physiology.org |
| Rat Dorsolateral Septal Nucleus Neurons | Muscarine (30 μM) | 1 μM | Competitively depressed inward current (Imi) | Not specified as percentage, Kd = 420 nM | nih.gov |
| Murine Airway Smooth Muscle | Carbachol (10 nM) | Not specified | Reversed CCh-enhanced contraction amplitude | Reduced enhancement from 55.5% to pre-agonist levels | oup.com |
| Rat Detrusor Smooth Muscle Cells | Carbachol (1 μM) | 1 μM | Did not alter carbachol inhibitory effect on STBKCs | No significant effect on inhibition | nih.gov |
STBKCs: Spontaneous Transient Outward BK Currents
Table 2: Inhibitory Constants of Methoctramine in Patch-Clamp Studies
| Preparation | Receptor/Channel Target | Measured Parameter | Value | Reference |
| Rat Dorsolateral Septal Nucleus Neurons | M3 Muscarinic Receptor | Apparent Kd | 420 nM | nih.gov |
| Rat Vestibulo-cerebellum Purkinje Cells | M3 Muscarinic Receptor | IC50 | 2.79 μM | jneurosci.org |
| Human Lens Epithelial Cells (HLE-B3) | Muscarinic Receptors | IC50 | 1.2 μM | arvojournals.org |
| Rat Nodose Ganglion Neurons | 5-HT3 Receptor | Inhibition of 5-HT current | Not specified (Inhibitory effect noted) | nih.gov |
Preclinical Pharmacological Studies of Methoctramine in in Vivo Animal Models
Investigations of Cholinergic System Modulation in Intact Organisms
Methoctramine's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable preference for the M2 subtype. wikipedia.org This selectivity has been explored in vivo across several physiological systems.
Methoctramine (B27182) has demonstrated potent and cardioselective antagonist effects on M2 muscarinic receptors in vivo. medchemexpress.comnih.gov In anesthetized and pithed rats, methoctramine effectively inhibited bradycardia induced by muscarinic agonists like methacholine (B1211447) and muscarine. nih.gov Similarly, in conscious dogs, it was shown to prevent fentanyl-induced bradycardia. sci-hub.se This inhibitory action on heart rate is attributed to its blockade of cardiac M2 receptors, which are primarily responsible for mediating the negative chronotropic effects of acetylcholine. wikipedia.orgnih.gov Studies in guinea pigs have also shown that methoctramine inhibits acetylcholine-induced bradycardia. glpbio.comcaymanchem.com
Table 1: Effect of Methoctramine on Bradycardia in Animal Models
| Animal Model | Inducing Agent | Outcome | Citation |
|---|---|---|---|
| Anesthetized and Pithed Rat | Methacholine, Muscarine | Strong inhibition of bradycardia | nih.gov |
| Conscious Dog | Fentanyl | Prevention of bradycardia | sci-hub.se |
| Guinea Pig | Acetylcholine | Inhibition of bradycardia | glpbio.comcaymanchem.com |
In the respiratory system, the role of methoctramine is more complex due to the presence of multiple muscarinic receptor subtypes. In guinea pigs, methoctramine has been shown to inhibit bronchoconstriction induced by acetylcholine. glpbio.comcaymanchem.com However, it also facilitated vagally-induced bronchoconstriction, suggesting a blockade of pre-junctional M2 autoreceptors on cholinergic nerves in the airways. nih.gov These pre-junctional M2 receptors normally inhibit acetylcholine release, so their blockade by methoctramine leads to increased acetylcholine release and enhanced bronchoconstriction in response to vagal stimulation. nih.gov In murine airway smooth muscle, M2 receptors potentiate M3 receptor-dependent contractions at low-frequency stimulation, an effect that is reversed by methoctramine. oup.com
In vivo studies in rats have demonstrated that methoctramine can significantly affect bladder function. nih.gov In models of neurogenic and obstruction-induced detrusor overactivity, intravenously administered methoctramine increased the voiding interval and bladder compliance. nih.gov It also decreased the number of spontaneous contractions during the filling phase, indicating its potential to suppress bladder overactivity. glpbio.comcaymanchem.comnih.gov These effects are consistent with the antagonism of M2 receptors in the bladder, which are thought to play a modulatory role in detrusor muscle contraction. nih.govucl.ac.uk
Studies on the effects of methoctramine at the neuromuscular junction (NMJ) have revealed a modulatory role. In an ex vivo model of organophosphate-induced muscle weakness, methoctramine was able to prevent the impairment of mouse diaphragm contractility. nih.govsciencegate.appresearchgate.netnih.gov This suggests that M2 receptor blockade can counteract the excessive cholinergic stimulation at the NMJ. Furthermore, in vivo studies in mice have shown that local application of methoctramine, an M2/M4 receptor-preferring antagonist, can evoke terminal sprouting at the NMJ. jneurosci.org
Urogenital System Responses (e.g., Bladder Overactivity)
Central Nervous System (CNS) Investigations
Investigations into the central effects of methoctramine have revealed its ability to modulate cholinergic neurotransmission within the brain. Although it is a quaternary ammonium (B1175870) compound, which generally limits brain penetration, some studies suggest it can exert central effects. researchgate.net
In rats, intracerebroventricular administration of methoctramine has been shown to impair passive avoidance learning and increase the amplitude of field excitatory postsynaptic potentials (fEPSPs) in the hippocampus. ane.pl Other research indicates that central administration of methoctramine can decrease systemic TNF levels in endotoxemic animals by enhancing central cholinergic transmission and increasing efferent vagus nerve activity. pnas.org This suggests a role for central M2 receptors in regulating inflammation. pnas.org In a preclinical model of neuropathic pain, methoctramine injected into the posterior insular cortex prevented the antinociceptive effects of a muscarinic agonist, highlighting the role of M2 receptors in this brain region in pain modulation. jneurosci.org By blocking presynaptic M2 autoreceptors, methoctramine can enhance the release of acetylcholine in brain structures, which may have implications for cognitive function. pnas.orgfrontiersin.org
Impact on Acetylcholine Release in Brain Regions (e.g., Rat Parietal Cortex)
Methoctramine, a selective antagonist for the M2 muscarinic acetylcholine receptor, has been shown in preclinical studies to enhance the release of acetylcholine (ACh) in specific brain regions. In microdialysis experiments conducted on the parietal cortex of rats, methoctramine demonstrated its ability to increase the extracellular levels of ACh. researchgate.netprobiologists.com This effect is attributed to its blockade of presynaptic M2 autoreceptors. researchgate.netprobiologists.com These autoreceptors typically function as a negative feedback mechanism, where the binding of ACh to them inhibits further ACh release. pnas.org By antagonizing these receptors, methoctramine effectively removes this inhibitory control, leading to an increased concentration of ACh in the synaptic cleft. pnas.orgnih.gov
Studies have consistently shown that M2-preferring antagonists, including methoctramine, increase acetylcholine levels not only in the cortex but also in other brain regions like the dorsal striatum and hippocampus. researchgate.net The antagonist equilibrium dissociation constants (pKB) of methoctramine have been determined in cortical preparations, providing a quantitative measure of its affinity for these presynaptic receptors. nih.gov
| Compound | Animal Model | Brain Region | Effect on Acetylcholine Release | Mechanism of Action |
|---|---|---|---|---|
| Methoctramine | Rat | Parietal Cortex | Increased | Antagonism of presynaptic M2 muscarinic autoreceptors researchgate.netprobiologists.compnas.org |
Effects on Cognitive Functions (e.g., Visual Recognition Memory in Monkeys)
The role of specific muscarinic receptor subtypes in cognitive functions, particularly visual recognition memory, has been investigated using selective antagonists like methoctramine in non-human primate models. In a study involving monkeys performing a one-trial visual recognition task, local infusions of methoctramine directly into the perirhinal cortex, a brain region critical for this type of memory, did not produce any significant deficits. This finding contrasts with the effects of the non-selective muscarinic antagonist scopolamine (B1681570) and the M1-selective antagonist pirenzepine, both of which impaired recognition accuracy when infused into the same region.
These results suggest a functional dissociation between M1 and M2 receptors in the context of visual memory formation. The formation of new visual memories appears to be critically dependent on the cholinergic activation of M1 receptors within the perirhinal cortex, while the blockade of M2 receptors by methoctramine does not seem to interfere with this process.
| Compound | Animal Model | Cognitive Task | Brain Region of Administration | Effect on Visual Recognition Memory |
|---|---|---|---|---|
| Methoctramine | Monkey | One-trial visual recognition | Perirhinal Cortex | No significant impairment |
| Pirenzepine (M1 antagonist) | Monkey | One-trial visual recognition | Perirhinal Cortex | Impaired recognition accuracy |
| Scopolamine (non-selective antagonist) | Monkey | One-trial visual recognition | Perirhinal Cortex | Impaired recognition accuracy |
Studies on Tumor Growth and Progression in Xenograft Models
Preclinical research has explored the potential of methoctramine to influence tumor growth in xenograft models, particularly in the context of non-small cell lung cancer (NSCLC). In one study, methoctramine was found to inhibit the growth of NSCLC xenografts in vivo. probiologists.comnih.gov This anti-tumor effect is linked to the blockade of M2 muscarinic acetylcholine receptors (M2R), which are expressed on the surface of these cancer cells. nih.gov
The proposed mechanism involves the interruption of a non-neuronal cholinergic autoparacrine loop that facilitates tumor growth. nih.gov By blocking M2R signaling, methoctramine was shown to decrease the phosphorylation of downstream signaling molecules such as MAPK and Akt, which are crucial for cell proliferation. nih.gov Furthermore, the blockade of M2R signaling by methoctramine was observed to reverse the epithelial-mesenchymal transition (EMT), a process implicated in tumor progression and metastasis. nih.gov
Another study on triple-negative breast cancer cells demonstrated that the inhibitory effect of a combination treatment on cell viability could be prevented by the M2-selective antagonist methoctramine, further suggesting the involvement of M2 receptors in cancer cell proliferation. plos.org
| Compound | Cancer Type | Animal Model | Effect on Tumor Growth | Proposed Mechanism of Action |
|---|---|---|---|---|
| Methoctramine | Non-Small Cell Lung Cancer (NSCLC) | Xenograft | Inhibited tumor growth probiologists.comnih.gov | Blockade of M2 muscarinic receptors, leading to decreased MAPK and Akt phosphorylation and reversal of EMT nih.gov |
Advanced Methodological Approaches in Methoctramine Research
Molecular Dynamics Simulations to Refine Understanding of Ligand-Receptor Binding
Molecular dynamics (MD) simulations have become an indispensable tool for visualizing and understanding the binding process of methoctramine (B27182) to muscarinic receptors at an atomic level. mdpi.com These computational methods simulate the movement and interaction of atoms over time, providing a dynamic picture of how the ligand approaches and settles into the receptor's binding pocket. mdpi.com
Research combining MD simulations with experimental data has confirmed that the high-affinity binding of methoctramine to M2 receptors is a complex process. researchgate.netnih.gov It involves the ligand simultaneously interacting with both the primary (orthosteric) binding site and a secondary (allosteric) site located between the second and third extracellular loops of the receptor. researchgate.netnih.govacs.org Simulations have shown that methoctramine can also bind with low affinity solely to the allosteric site on an M2 receptor that is already occupied by another ligand, such as N-methylscopolamine (NMS). researchgate.netnih.gov In this state, methoctramine physically obstructs the dissociation of NMS from the orthosteric site. researchgate.netnih.gov
Furthermore, MD simulations have been crucial in explaining methoctramine's selectivity for the M2 subtype over the M3 subtype. nih.gov These models revealed that in the M3 receptor, a hydrogen bond forms between specific amino acid residues (lysine 523 and glutamate (B1630785) 219) in the extracellular loops, which hinders methoctramine's access to the allosteric site. nih.gov This impaired interaction with the allosteric site results in the lower binding affinity of methoctramine for the M3 receptor. nih.gov The use of accelerated molecular dynamics (aMD) has further enhanced the ability to simulate these binding events over longer timescales, capturing the initial recognition and binding pathways of ligands like methoctramine. core.ac.uk
Table 1: Key Findings from Molecular Dynamics Simulations of Methoctramine
| Finding | Receptor Subtype(s) | Implication | Citation(s) |
| Dual Binding Mode | M2 | High-affinity binding involves simultaneous interaction with both orthosteric and allosteric sites. | researchgate.net, nih.gov |
| Allosteric Trapping | M2 | Can bind to the allosteric site of an occupied receptor, preventing the primary ligand's dissociation. | researchgate.net, nih.gov |
| Basis for M2 Selectivity | M2 vs. M3 | A hydrogen bond in the M3 receptor's extracellular loops hinders methoctramine's binding to the allosteric site, resulting in lower affinity. | nih.gov |
| Metastable Binding Site | M2, M3 | The extracellular vestibule acts as a common intermediate binding site for ligands during their approach to the orthosteric site. | core.ac.uk |
Fluorescence Energy Transfer (FRET) Techniques for Real-Time Monitoring of Receptor-Ligand Interactions
Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to measure the proximity and interaction between two fluorescently labeled molecules. nih.gov In methoctramine research, FRET has been employed to monitor the conformational changes in muscarinic receptors in real-time as they bind with ligands. nih.govnih.gov
One approach involves fusing a donor fluorophore, like Green Fluorescent Protein (GFP) or Cyan Fluorescent Protein (CFP), to the receptor. researchgate.netnih.gov A fluorescently labeled version of a methoctramine precursor can then act as the acceptor. nih.gov When the labeled precursor binds to the GFP-fused receptor, the two fluorophores come into close proximity, allowing for energy transfer to occur. This change in fluorescence signal provides direct evidence of the binding event and can be used to study its kinetics. nih.gov
Studies have utilized FRET to investigate the molecular mechanisms of methoctramine's binding and selectivity. nih.gov For instance, by using a green fluorescent protein-fused M2 receptor and an Alexa-555-conjugated precursor of methoctramine, researchers were able to corroborate findings from molecular dynamics simulations, confirming the dual binding hypothesis where methoctramine interacts with both orthosteric and allosteric sites for high-affinity binding. researchgate.netnih.gov This technique allows for the direct observation of these complex interactions in a dynamic cellular environment. nih.gov
Site-Directed Mutagenesis Studies to Identify Critical Amino Acid Residues for Ligand Binding and Subtype Selectivity
Site-directed mutagenesis is a cornerstone technique for pinpointing the specific amino acid residues within a receptor that are critical for ligand binding and determining subtype selectivity. researchgate.net By systematically changing individual amino acids and observing the effect on methoctramine's binding affinity, researchers can map the interaction sites.
Studies have extensively used this method, creating reciprocal mutations in M2 and M3 receptors to understand methoctramine's preference for M2. researchgate.netnih.gov For example, when amino acids in the extracellular loops of the M3 receptor were mutated to resemble those of the M2 receptor, the binding affinity of methoctramine to the mutated M3 receptor increased. researchgate.net This demonstrated the crucial role of these extracellular domains in subtype selectivity. researchgate.net
Specifically, glutamate 175 in the second extracellular loop of the M2 receptor has been identified as a primary interaction point for methoctramine's low-affinity binding to the allosteric site. researchgate.netnih.gov Conversely, in the M3 receptor, lysine (B10760008) 523 in the third extracellular loop and glutamate 219 in the second extracellular loop were found to form a hydrogen bond that obstructs methoctramine binding, explaining its lower affinity for this subtype. nih.gov However, other mutagenesis studies on the m1 receptor have shown that mutations of certain tryptophan and tyrosine residues, while affecting the binding of other allosteric ligands like gallamine, did not substantially impact methoctramine binding, indicating that these specific residues are not as important for its interaction with the m1 subtype. nih.gov
Table 2: Key Amino Acid Residues in Methoctramine Interaction Identified by Mutagenesis
| Receptor | Residue(s) | Location | Role in Methoctramine Interaction | Citation(s) |
| M2 | Glutamate 175 | Second Extracellular Loop | Primary interaction point for low-affinity allosteric binding. | researchgate.net, nih.gov |
| M3 | Lysine 523 | Third Extracellular Loop | Forms a hydrogen bond that hinders methoctramine's allosteric binding, contributing to low affinity. | nih.gov |
| M3 | Glutamate 219 | Second Extracellular Loop | Forms a hydrogen bond with Lysine 523, hindering methoctramine's allosteric binding. | nih.gov |
| m1 | Tryptophan-91, -101, -400; Tyrosine-404 | Various | Not important for methoctramine binding, unlike for other allosteric ligands. | nih.gov |
Molecular Biology Techniques for Receptor Subtype Characterization (e.g., RT-PCR, Ribonuclease Protection Assay)
Molecular biology techniques are fundamental for determining which muscarinic receptor subtypes are present in a given tissue or cell type, providing a crucial context for interpreting the pharmacological effects of methoctramine.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is widely used to detect the presence of mRNA transcripts for each of the five muscarinic receptor subtypes (M1-M5). psu.edumdpi.com Studies have used RT-PCR to identify M1 and M2 receptor transcripts in rat ventricular myocytes and transcripts for M1, M2, and M3 in human Schwann cells. mdpi.comahajournals.org This confirms that the genetic blueprint for these receptors is present and being actively transcribed.
The Ribonuclease Protection Assay (RPA) is another sensitive method used to detect and quantify specific mRNA molecules. unina.itresearchgate.net It has been employed to confirm the presence of transcripts for m1, m2, m3, and m4 receptor subtypes in cultured rat Sertoli cells and to study the regulation of receptor expression under different hormonal conditions in the rat epididymis. researchgate.netoup.com For example, RPA analysis showed that in rat Sertoli cells, carbachol (B1668302) treatment, which was reversed by methoctramine, led to an upregulation of M2 receptor expression, indicating a positive feedback mechanism. unimi.it
These techniques provide essential information on receptor expression patterns, which is necessary before conducting functional assays to characterize the specific role of methoctramine at these identified receptor subtypes.
Utilization of Genetically Modified Animal Models (e.g., M2 Receptor Knockout Mice) to Validate Receptor-Specific Effects
Genetically modified animal models, particularly knockout mice that lack a specific receptor gene, are invaluable tools for validating the receptor-specific effects of drugs like methoctramine. oup.com By comparing the drug's effect in wild-type animals versus animals lacking the target receptor, researchers can confirm the mechanism of action.
Studies using M2 receptor knockout (M2R KO) mice have provided definitive evidence for the role of M2 receptors in mediating certain physiological responses to methoctramine. oup.comresearchgate.net For instance, in airway smooth muscle from wild-type mice, methoctramine reduces the amplitude of nerve-induced contractions. oup.com This inhibitory effect of methoctramine is completely absent in tissues from M2R KO mice, confirming that the drug's action in this context is mediated specifically through the M2 receptor. oup.comresearchgate.net
Similarly, the potentiating effect of low-frequency electrical stimulation on airway contractions, which is reversed by methoctramine in wild-type mice, is not seen at all in M2R KO mice. oup.com These models have also been used to dissect the role of M2 receptors in the nervous system. The stimulatory effect of methoctramine on acetylcholine (B1216132) release at the neuromuscular junction is abolished in M2 knockout mice. researchgate.net Furthermore, the ability of methoctramine to attenuate the behavioral effects of cocaine in drug discrimination studies was found to be absent in M2 knockout mice, highlighting the M2 receptor's role in these complex neurological processes. researchgate.net
Future Directions and Unaddressed Research Gaps in Methoctramine Research
While methoctramine (B27182) has been instrumental as a pharmacological tool, several avenues of research remain underexplored. Future investigations are poised to delve deeper into its complex interactions with muscarinic receptors, explore its broader pharmacological profile, and leverage advanced methodologies to illuminate the intricacies of cholinergic signaling.
Q & A
Basic: What are the standard protocols for synthesizing Methoctramine free base, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with precursor alkylation and tertiary amine formation. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (40–60°C), and stoichiometric ratios of reactants. Post-synthesis, purification via column chromatography (silica gel, eluent: methanol/chloroform) or recrystallization ensures purity. Validation through HPLC (>98% purity) and NMR (¹H/¹³C peaks matching expected structures) is critical . Kinetic studies and thin-layer chromatography (TLC) monitor reaction progress .
Basic: How is this compound characterized for structural integrity and purity in pharmacological studies?
Methodological Answer:
Characterization employs:
- Spectroscopic techniques : ¹H/¹³C NMR for functional group verification, mass spectrometry (MS) for molecular weight confirmation.
- Chromatography : HPLC with UV detection for purity assessment.
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formulas.
Batch-to-batch consistency is ensured via comparative spectral databases (e.g., PubChem, Reaxys) .
Advanced: How can researchers resolve discrepancies in reported receptor affinity profiles (e.g., M2 vs. M4 muscarinic subtypes)?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Radioligand binding (³H-NMS vs. ³H-QNB) under different buffer conditions (pH, ion concentration).
- Tissue specificity : Receptor density variations in transfected cells vs. native tissues.
To address this, standardize protocols (e.g., IUPHAR guidelines) and use orthogonal assays (e.g., functional cAMP inhibition, calcium flux). Meta-analyses of raw data across studies can identify confounding variables .
Advanced: What experimental designs minimize pharmacokinetic variability in preclinical studies of Methoctramine?
Methodological Answer:
- Controlled variables : Administer via osmotic pumps for steady plasma levels; avoid bolus dosing.
- Animal models : Use isogenic strains to reduce genetic variability.
- Sampling : Serial blood draws at fixed intervals (e.g., 0.5, 1, 4, 24 hrs) with LC-MS/MS quantification.
- Tissue distribution : Autoradiography or mass spectrometry imaging to assess organ-specific uptake .
Basic: What receptor subtypes are primarily targeted by this compound, and how are these interactions quantified?
Methodological Answer:
Methoctramine selectively antagonizes M2 and M4 muscarinic receptors. Quantification methods include:
- Radioligand displacement assays : Measure IC50 values using ³H-pirenzepine (M1) vs. ³H-afucosylcholine (M2/M4).
- Functional assays : GTPγS binding to assess G-protein coupling inhibition.
Data normalization to reference antagonists (e.g., atropine) ensures comparability .
Advanced: How can computational models (e.g., molecular dynamics) enhance understanding of Methoctramine’s binding kinetics?
Methodological Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses in M2/M4 receptors.
- Free-energy calculations (MM/PBSA) : Estimate binding affinity differences across receptor subtypes.
- Validation : Correlate simulation results with mutagenesis data (e.g., alanine scanning of receptor residues). This hybrid approach bridges in silico predictions with wet-lab validation .
Basic: What storage conditions preserve this compound stability in long-term studies?
Methodological Answer:
- Temperature : Store at −20°C in airtight, light-resistant vials.
- Solubility : Prepare fresh solutions in deoxygenated PBS (pH 7.4) to prevent hydrolysis.
- Stability testing : Periodic HPLC analysis to detect degradation products (e.g., oxidized amines) .
Advanced: How should researchers address inconsistent therapeutic index values in animal models?
Methodological Answer:
Discrepancies may stem from:
- Dose-response variability : Use nonlinear regression models (e.g., Hill equation) to refine ED50/LC50 calculations.
- Species differences : Compare rodent vs. non-rodent metabolic pathways (CYP450 isoforms).
- Endpoint selection : Standardize behavioral (e.g., locomotor activity) vs. biochemical (e.g., plasma biomarkers) endpoints. Cross-study harmonization via shared data repositories improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
